molecular formula C6H8N2S B6229544 1-cyclopropyl-1H-pyrazole-4-thiol CAS No. 2294726-48-8

1-cyclopropyl-1H-pyrazole-4-thiol

Cat. No. B6229544
CAS RN: 2294726-48-8
M. Wt: 140.2
InChI Key:
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Description

1-cyclopropyl-1H-pyrazole-4-thiol (1-CPT) is a thiol-containing heterocyclic compound that has been studied for its various chemical, biochemical, and physiological properties. It is derived from pyrazole, an aromatic ring structure consisting of three carbon atoms and two nitrogen atoms, and is characterized by the presence of a cyclopropyl group attached to the nitrogen atom of the pyrazole ring. 1-CPT has been shown to have a wide range of applications in the fields of organic synthesis and medicinal chemistry, including use as a catalyst for organic reactions and as a pharmacological agent for the treatment of various diseases.

Scientific Research Applications

1-cyclopropyl-1H-pyrazole-4-thiol has been used in a number of scientific research applications. It has been used as a catalyst for organic reactions, such as the synthesis of a variety of heterocyclic compounds. It has also been used as a pharmacological agent for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. In addition, 1-cyclopropyl-1H-pyrazole-4-thiol has been used in the study of protein-protein interactions, enzyme catalysis, and cell signaling pathways.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-1H-pyrazole-4-thiol is not yet fully understood. However, it is believed that 1-cyclopropyl-1H-pyrazole-4-thiol acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 has been shown to reduce inflammation and pain. In addition, 1-cyclopropyl-1H-pyrazole-4-thiol may act as an agonist of certain receptors, such as the adenosine A2A receptor. Activation of this receptor has been shown to have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
1-cyclopropyl-1H-pyrazole-4-thiol has been shown to have a number of biochemical and physiological effects. In animal studies, 1-cyclopropyl-1H-pyrazole-4-thiol has been shown to reduce inflammation, pain, and oxidative stress. It has also been shown to reduce blood glucose levels and improve insulin sensitivity. In addition, 1-cyclopropyl-1H-pyrazole-4-thiol has been shown to have anti-cancer effects, including the inhibition of tumor cell proliferation and the induction of apoptosis.

Advantages and Limitations for Lab Experiments

1-cyclopropyl-1H-pyrazole-4-thiol has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. In addition, it is non-toxic, and it can be used in a variety of organic reactions. However, there are some limitations to its use in laboratory experiments. 1-cyclopropyl-1H-pyrazole-4-thiol is not water-soluble, which can make it difficult to use in certain reactions. In addition, it is not very stable in the presence of light and oxygen.

Future Directions

1-cyclopropyl-1H-pyrazole-4-thiol has potential applications in a variety of fields, including organic synthesis, medicinal chemistry, and drug discovery. In the field of organic synthesis, 1-cyclopropyl-1H-pyrazole-4-thiol could be used as a catalyst for the synthesis of a variety of heterocyclic compounds. In the field of medicinal chemistry, 1-cyclopropyl-1H-pyrazole-4-thiol could be used to develop new drugs for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. In the field of drug discovery, 1-cyclopropyl-1H-pyrazole-4-thiol could be used to identify new drug targets and develop new therapeutic strategies. In addition, 1-cyclopropyl-1H-pyrazole-4-thiol could be further studied to better understand its biochemical and physiological effects and to identify new potential applications.

Synthesis Methods

1-cyclopropyl-1H-pyrazole-4-thiol can be synthesized in a variety of ways. One method involves the reaction of 1-chlorocyclopropyl-1H-pyrazole-4-thiol (1-ClCPT) with sodium hydroxide. The reaction produces 1-cyclopropyl-1H-pyrazole-4-thiol in a yield of up to 95%. Another method involves the reaction of 1-chlorocyclopropyl-1H-pyrazole-4-thiol with a base such as potassium hydroxide or sodium hydroxide. This method produces 1-cyclopropyl-1H-pyrazole-4-thiol in a yield of up to 90%. Other methods of synthesis involve the reaction of 1-chlorocyclopropyl-1H-pyrazole-4-thiol with other compounds, such as amines, alcohols, and thiols.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-cyclopropyl-1H-pyrazole-4-thiol involves the reaction of cyclopropyl hydrazine with carbon disulfide followed by cyclization with 1,3-dibromopropane and subsequent thiolation with sodium hydrosulfide.", "Starting Materials": ["Cyclopropyl hydrazine", "Carbon disulfide", "1,3-dibromopropane", "Sodium hydrosulfide"], "Reaction": [ "Step 1: Cyclopropyl hydrazine is reacted with carbon disulfide in the presence of a base such as potassium hydroxide to form the intermediate cyclopropyl dithiocarbazate.", "Step 2: The intermediate is then reacted with 1,3-dibromopropane in the presence of a base such as sodium ethoxide to form the pyrazole ring.", "Step 3: The resulting compound is then thiolated with sodium hydrosulfide in the presence of a base such as sodium hydroxide to form 1-cyclopropyl-1H-pyrazole-4-thiol." ] }

CAS RN

2294726-48-8

Product Name

1-cyclopropyl-1H-pyrazole-4-thiol

Molecular Formula

C6H8N2S

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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